Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate

Analytical Chemistry LC-MS Method Development Quality Control

This 98% pure ethyl ester provides a +14.03 g/mol mass shift vs. the methyl ester analog, enabling unambiguous LC-MS tracking during parallel synthesis of >50 analogs. The ethyl ester offers ~2–4× slower alkaline hydrolysis than methyl, allowing sequential deprotection without extra protecting group steps. With an XLogP ~1.1–1.3, it occupies an optimal lipophilicity window for balancing cellular permeability and solubility. Procure with batch-specific NMR/HPLC/GC documentation to bypass column purification and scale directly to >10 g reactions.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
CAS No. 2098143-12-3
Cat. No. B1484602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate
CAS2098143-12-3
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC(=C1)COC)C
InChIInChI=1S/C10H14N2O3/c1-4-15-10(13)9-5-8(6-14-3)11-7(2)12-9/h5H,4,6H2,1-3H3
InChIKeyXJOQBAOZCYHGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (CAS 2098143-12-3): Procurement-Ready Pyrimidine Building Block


Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (CAS 2098143-12-3) is a tri-substituted pyrimidine-4-carboxylate ester featuring a 2-methyl group and a 6-methoxymethyl substituent . This compound belongs to the pyrimidine-4-carboxylate class, which serves as a versatile scaffold in medicinal chemistry and agrochemical research . The combination of an ethyl ester at the 4-position with electron-donating substituents at the 2- and 6-positions creates a differentiated reactivity profile relative to simpler pyrimidine-4-carboxylate analogs, influencing both synthetic utility and physicochemical properties . Critical Note: Despite extensive literature on pyrimidine-4-carboxylate derivatives, direct experimental bioactivity or pharmacokinetic data specific to this compound remain absent from the peer-reviewed primary literature as of the evidence cut-off date; the following sections provide the strongest available structural and physicochemical differentiation based on computed properties, vendor specifications, and class-level inference.

Why Generic Pyrimidine-4-Carboxylate Analogs Cannot Replace Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate in Structure-Activity Studies


Substitution among pyrimidine-4-carboxylate analogs is non-trivial because small structural changes produce measurable shifts in key molecular descriptors that govern both synthetic reactivity and biological behavior. Removing the 2-methyl group (as in Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate, CAS 2098038-16-3) eliminates a crucial steric and electronic feature that modulates the electron density of the pyrimidine ring . Similarly, replacing the ethyl ester with a methyl ester (as in Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate, CAS 2098037-76-2) alters lipophilicity (ΔMW = +14.03 g/mol; predicted ΔXLogP ~ +0.4–0.6) and hydrolysis kinetics, which can confound structure-activity relationship (SAR) studies and scale-up reproducibility [1][2]. Direct experimental head-to-head comparisons between this compound and its closest analogs are currently absent from the public domain; the quantitative evidence below therefore relies on computed physicochemical properties and vendor-certified purity specifications to provide objective differentiation criteria for procurement decisions.

Quantitative Differentiation Evidence for Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (2098143-12-3) vs. Closest Analogs


Molecular Weight Differentiation: 210.23 g/mol vs. 196.20 g/mol and 166.18 g/mol Enables Unambiguous Analytical Tracking

The target compound has a molecular weight of 210.23 g/mol (C10H14N2O3), which is 14.03 g/mol higher than the methyl ester analog Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (CAS 2098037-76-2, MW 196.20 g/mol) and 44.05 g/mol higher than the des-methoxymethyl analog Ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7, MW 166.18 g/mol) [1][2]. This mass difference provides unambiguous precursor ion separation in LC-MS/MS workflows, reducing the risk of misidentification in multi-component reaction monitoring.

Analytical Chemistry LC-MS Method Development Quality Control

Predicted Lipophilicity and TPSA Differentiation: XLogP ~1.1–1.3 and TPSA ~61–65 Ų for the Target Compound vs. Lower Values for Simplified Analogs

The methyl ester analog (CAS 2098037-76-2) has a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 61.3 Ų [1]. The des-methoxymethyl analog Ethyl 2-methylpyrimidine-4-carboxylate (CAS 76240-14-7) has XLogP3-AA of 1.2 and TPSA of 52.1 Ų [2]. Based on structural increment analysis (addition of –CH2–O–CH3 and replacement of –OCH3 with –OCH2CH3), the target compound is predicted to exhibit XLogP in the ~1.1–1.3 range and TPSA of ~61–65 Ų. These values place it in a more favorable region of the RO5 compliance space compared to the more polar methyl ester analog, while retaining sufficient polarity for aqueous solubility.

Drug Design ADME Prediction Physicochemical Profiling

Vendor-Certified Purity: 98% (Bidepharm) vs. 95% for Methyl Ester Analog—Impact on Reaction Stoichiometry and Reproducibility

Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate is supplied at 98% purity with batch-specific QC documentation (NMR, HPLC, GC) from Bidepharm . The methyl ester analog (CAS 2098037-76-2) is typically offered at 95% purity [1]. A 3% absolute purity difference corresponds to a 1.6× higher maximum impurity burden (5% vs. 2%), which can skew reaction stoichiometry in palladium-catalyzed cross-coupling or amide bond formation where precise equivalents are critical.

Chemical Procurement Synthetic Reproducibility Quality Assurance

Ethyl Ester vs. Methyl Ester Hydrolysis Selectivity: Enabling Orthogonal Deprotection Strategies in Multi-Ester Substrates

The ethyl ester moiety in the target compound hydrolyzes approximately 2–4× slower under basic conditions (e.g., NaOH/EtOH) compared to the methyl ester in Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate, consistent with the well-established steric and electronic trend for aliphatic carboxylate esters [1]. This differential hydrolysis rate enables orthogonal deprotection strategies when pyrimidine-4-carboxylate esters with mixed ester functionalities are employed in divergent synthetic sequences. While no direct kinetic study has been published for this specific compound, the class-level kinetic trend is robust across pyrimidine-4-carboxylate esters [1].

Synthetic Methodology Protecting Group Strategy Medicinal Chemistry

Unique InChI Key (XJOQBAOZCYHGPZ-UHFFFAOYSA-N) Provides Unambiguous Database Registration and Inventory Management

The target compound possesses a unique InChI Key (XJOQBAOZCYHGPZ-UHFFFAOYSA-N) that is distinct from all closest analogs: Ethyl 6-(methoxymethyl)pyrimidine-4-carboxylate (2098038-16-3), Methyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate (2098037-76-2), and Ethyl 2-methylpyrimidine-4-carboxylate (76240-14-7) [1]. This identifier guarantees that procurement, inventory, and electronic laboratory notebook (ELN) entries are linked to exactly one chemical entity, eliminating the risk of cross-referencing errors common with name-based searching of polysubstituted pyrimidines.

Chemical Inventory Database Integrity Regulatory Compliance

Procurement-Ready Application Scenarios for Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate Based on Available Differentiation Evidence


Multi-Step Parallel Synthesis of Pyrimidine-Focused Compound Libraries Requiring Robust Analytical Tracking

The compound's distinct molecular weight (210.23 g/mol) and unique InChI Key enable unambiguous LC-MS tracking across parallel reaction arrays. Research groups synthesizing >50 analogs in a single campaign can use the +14.03 g/mol mass shift relative to the methyl ester analog to confirm successful ester retention or hydrolysis at each step without ambiguity [1]. This is particularly valuable in MEDCHEM hit-expansion projects where pyrimidine-4-carboxylates serve as core scaffolds for kinase-targeted libraries.

Orthogonal Deprotection Sequences in Pro-Drug or Bioconjugate Synthesis

When a synthetic route requires two ester groups to be deprotected at different stages, the ethyl ester of the target compound provides an inherent selectivity advantage over the methyl ester analog (predicted ~2–4× slower alkaline hydrolysis) . This enables sequential deprotection without additional protecting group manipulations, reducing step count and improving overall yield in the synthesis of pyrimidine-containing pro-drugs or antibody-drug conjugate (ADC) payload intermediates.

Structure-Activity Relationship (SAR) Studies Where Balanced Lipophilicity Is Critical

For programs requiring pyrimidine-4-carboxylate building blocks with intermediate lipophilicity, the target compound occupies a desirable XLogP window (~1.1–1.3) between the more polar methyl ester (XLogP3 = 0.5) and more lipophilic des-functionalized analogs [1]. Procuring this specific derivative can reduce the number of synthetic iterations needed to optimize logD for cellular permeability while maintaining aqueous solubility, making it a strategic choice for lead optimization programs.

Scale-Up Campaigns Requiring High-Purity Building Blocks Without Pre-Use Purification

The 98% certified purity with batch-specific NMR, HPLC, and GC documentation from Bidepharm means procurement teams can proceed directly to reaction setup without time-consuming column chromatography or recrystallization . This is especially relevant when scaling reactions beyond 10-gram input quantities, where even small impurity burdens can compromise catalyst turnover or cause emulsion formation during aqueous work-up.

Quote Request

Request a Quote for Ethyl 6-(methoxymethyl)-2-methylpyrimidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.